Dagrocorat
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and potential as a biochemical tool.
Medicine: Explored as a potential therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory diseases.
Industry: Potential applications in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
Dagrocorat, also known by its developmental code names PF-00251802 and PF-251802, is a nonsteroidal but steroid-like selective glucocorticoid receptor modulator (SGRM) . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family of transcription factors and play a crucial role in regulating processes such as inflammation and immune response .
Mode of Action
This compound acts as a partial agonist and a “dissociable” agonist of the glucocorticoid receptor . This means that it binds to the glucocorticoid receptor and partially activates it, leading to a modulation of the receptor’s activity . It has been found that this compound reduces the glucocorticoid receptor’s interaction with crucial coregulators such as CREB-binding protein/p300 .
Biochemical Pathways
Given its target and mode of action, it is likely to impact pathways related to inflammation and immune response, which are typically regulated by glucocorticoid receptors .
Pharmacokinetics
This compound is a time-dependent reversible inhibitor of CYP3A (IC50 =1.3 μM in human liver microsomes) and CYP2D6 (Ki =0.57 μM in human liver microsomes) . These enzymes are part of the cytochrome P450 family, which plays a significant role in drug metabolism and bioavailability . A clinical drug-drug interaction study with midazolam, a sensitive CYP3A substrate, indicated that this compound had no net effect on CYP3A activity in vivo .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its modulation of the glucocorticoid receptor. By acting as a partial agonist, this compound can modulate the receptor’s activity, potentially leading to changes in the expression of genes regulated by this receptor . This could result in anti-inflammatory effects, which is why this compound was under development for the treatment of rheumatoid arthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the pharmacokinetics of this compound . Additionally, individual variations in the expression and activity of CYP3A and CYP2D6 enzymes can influence the metabolism and bioavailability of this compound
Analyse Biochimique
Biochemical Properties
Dagrocorat interacts with the glucocorticoid receptor, a type of protein that plays a crucial role in biochemical reactions . As a selective glucocorticoid receptor modulator, this compound can bind to these receptors and modulate their activity . The nature of these interactions is characterized by this compound’s ability to act as a partial agonist, meaning it can initiate a response when it binds to the receptor, but this response is less than the maximum response achievable .
Cellular Effects
In terms of cellular effects, this compound’s interaction with the glucocorticoid receptor can influence various types of cells and cellular processes . For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the glucocorticoid receptor . As a partial agonist, this compound can bind to the receptor and initiate a response, but this response is less than the maximum response achievable . This can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de Fagrocorat implique plusieurs étapes, en commençant par des matières premières facilement disponibles. Les étapes clés comprennent la formation du noyau phénanthrène, l'introduction du groupe trifluorométhyle et la fonctionnalisation ultérieure pour obtenir la structure finale. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de divers solvants organiques, notamment le diméthylformamide et le tétrahydrofurane .
Méthodes de production industrielle : La production industrielle de Fagrocorat impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté optimale. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle qualité pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions : Fagrocorat subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle dans Fagrocorat peut être oxydé pour former une cétone.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Produits principaux :
Oxydation : Formation de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et les méthodologies de synthèse.
Biologie : Enquêté pour ses effets sur les voies cellulaires et son potentiel en tant qu'outil biochimique.
Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que la polyarthrite rhumatoïde et d'autres maladies inflammatoires.
Industrie : Applications potentielles dans le développement de nouveaux matériaux et de procédés chimiques
5. Mécanisme d'action
Le mécanisme d'action de Fagrocorat implique son interaction avec des cibles moléculaires spécifiques, notamment les récepteurs des glucocorticoïdes. En se liant à ces récepteurs, Fagrocorat module l'expression des gènes impliqués dans les réponses inflammatoires. Cela se traduit par la suppression des cytokines pro-inflammatoires et d'autres médiateurs, exerçant ainsi ses effets anti-inflammatoires .
Composés similaires :
Dagrocorat : Un métabolite actif de Fagrocorat avec des propriétés pharmacologiques similaires.
Fosthis compound : Un promédicament qui est converti en Fagrocorat in vivo.
Autres agonistes des récepteurs des glucocorticoïdes : Composés tels que la dexaméthasone et la prednisolone
Unicité : Fagrocorat est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe trifluorométhyle et le noyau phénanthrène, qui contribuent à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes. Ces caractéristiques le différencient des autres agonistes des récepteurs des glucocorticoïdes et offrent des avantages potentiels en termes d'efficacité et de sécurité .
Comparaison Avec Des Composés Similaires
Dagrocorat: An active metabolite of Fagrocorat with similar pharmacological properties.
Fosthis compound: A prodrug that is converted to Fagrocorat in vivo.
Other Glucocorticoid Receptor Agonists: Compounds such as dexamethasone and prednisolone
Uniqueness: Fagrocorat is unique due to its specific structural features, such as the trifluoromethyl group and phenanthrene core, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features differentiate it from other glucocorticoid receptor agonists and provide potential advantages in terms of efficacy and safety .
Propriétés
IUPAC Name |
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJBNCHSWFGXML-KEKPKEOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146493 | |
Record name | Dagrocorat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044535-52-5 | |
Record name | (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-2-phenanthrenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dagrocorat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fagrocorat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dagrocorat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAGROCORAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPM23UN90U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.